molecular formula C8H14O2 B2791900 (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2228305-71-1

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2791900
CAS No.: 2228305-71-1
M. Wt: 142.198
InChI Key: ITFAWQQFOIRTQT-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a chemical compound belonging to the class of 2-oxabicyclo[2.1.1]hexanes. These structures are recognized in modern medicinal chemistry as valuable, sp3-rich bioisosteres for traditional planar arenes and ethers . Incorporating such saturated bicyclic scaffolds into drug candidates can significantly improve their physicochemical properties, such as increasing aqueous solubility and potentially enhancing potency by forming new non-covalent interactions with biological targets . A specific application of this scaffold family has been demonstrated in the development of a CNS-penetrant IRAK4 inhibitor, where it outperformed conventional ether substituents by improving microsomal stability and lowering efflux, attributed to the removal of a metabolically labile benzylic C–H bond and the installation of a quaternary center . The compound features a methanol functional group, providing a versatile handle for further synthetic derivatization and exploration of structure-activity relationships. It is supplied exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)6-3-8(4-6,5-9)10-7/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFAWQQFOIRTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228305-71-1
Record name {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclo[2.1.1]hexane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. Common reagents for this step include peracids such as m-chloroperbenzoic acid (mCPBA).

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its unique bicyclic structure allows for the modification of biological activity through structural variations.

  • Case Study: Antiviral Activity
    Research has indicated that derivatives of bicyclo[2.1.1]hexane structures can exhibit antiviral properties. For instance, compounds similar to (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol have been synthesized and tested against viral infections, showing potential as inhibitors of viral replication pathways .

Organic Synthesis

Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

  • Reactivity and Transformations
    The compound can participate in several reactions:
    • Oxidation Reactions: It can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate .
    • Ring Opening Reactions: Under acidic or basic conditions, the bicyclic structure can undergo ring-opening to yield diols or other functionalized products .
    • Substitution Reactions: The oxygen atom allows for nucleophilic substitution, enabling the creation of diverse derivatives .

Materials Science

Polymer Chemistry
The compound's structural characteristics make it suitable for developing new materials with specific mechanical and thermal properties.

  • Case Study: Polymer Development
    Recent studies have explored the incorporation of bicyclo[2.1.1]hexane units into polymer backbones to enhance material properties such as thermal stability and mechanical strength. For example, polymers synthesized with these units demonstrated improved resistance to thermal degradation compared to conventional polymers .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntiviral Drug DevelopmentPotential inhibitors of viral replication
Organic SynthesisBuilding Block for Chemical ReactionsVersatile reactivity including oxidation and substitution
Materials ScienceDevelopment of High-performance PolymersEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol depends on the specific reactions it undergoes. For example:

    Oxidation: The hydroxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.

    Reduction: The oxirane ring is reduced through the addition of hydrogen atoms from the reducing agent.

    Substitution: The hydroxymethyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Structural Variants in Bicyclic Ether Alcohols

Physicochemical and Application Comparisons

  • Solubility : Hydrochloride salts (e.g., CAS 2639401-52-6) exhibit enhanced aqueous solubility (>95% purity), whereas CF₃-substituted analogs are more lipid-soluble .
  • Thermal Stability : Dimethyl-substituted variants (e.g., CID 171035133) show higher thermal stability due to steric hindrance from methyl groups .
  • Pharmaceutical Relevance: Amino and azabicyclo derivatives are prioritized in drug discovery for their ability to mimic natural product scaffolds. For example, tert-butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a protected intermediate in protease inhibitor synthesis .

Challenges and Limitations

  • Stereochemical Complexity : Regioisomers (e.g., 1,3-dimethyl vs. 3,3-dimethyl) require precise analytical methods (e.g., X-ray crystallography via SHELX ) for structural confirmation.
  • Availability: Some derivatives, like {4-phenyl-2-oxabicyclo...}methanol (CAS 93957-49-4), are discontinued, limiting accessibility .

Biological Activity

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound with the molecular formula C8_8H14_{14}O2_2. Its unique structure, featuring a bicyclo[2.1.1]hexane ring system and a hydroxymethyl group, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

The compound has several notable chemical properties:

PropertyValue
Molecular FormulaC8_8H14_{14}O2_2
Molecular Weight142.20 g/mol
Boiling Point205.0 ± 8.0 °C (predicted)
Density1.091 ± 0.06 g/cm³ (predicted)
pKa15.16 ± 0.10 (predicted)

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group allows for potential hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.
  • Cytotoxicity : Preliminary investigations indicate that some derivatives may possess cytotoxic properties against cancer cell lines, warranting further exploration in cancer research.
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Properties

A study published in Angewandte Chemie highlighted the synthesis of various 2-oxabicyclo[2.1.1]hexanes and their validation as bioisosteres in medicinal chemistry. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the bicyclic structure enhances bioactivity compared to linear counterparts .

Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of related bicyclic compounds demonstrated that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests potential therapeutic applications in oncology.

Study 3: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of similar bicyclic compounds showed that they could downregulate pro-inflammatory cytokines in vitro, indicating a mechanism for reducing inflammation .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting from bicyclic precursors. Key steps include:
  • Oxidation/Reduction : Use of oxidizing agents (e.g., potassium permanganate) to introduce ketone groups, followed by reduction (e.g., NaBH₄) to form the methanol moiety .
  • Cyclization : Intramolecular ether formation under acidic or basic conditions to stabilize the oxabicyclo framework .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields vary (40–70%) depending on reaction optimization (temperature, solvent polarity) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl resonance at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₄O₂: calc. 142.0994, obs. 142.0992) .
  • X-ray Crystallography : Resolves bicyclic geometry and bond angles, critical for confirming strain in the bicyclo[2.1.1]hexane system .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :
  • DFT Calculations : Predict transition states for cyclization steps (e.g., activation energies ~25–30 kcal/mol) .
  • Solvent Effects : COSMO-RS simulations to select solvents (e.g., THF vs. DCM) that stabilize intermediates .
  • Example Table :
ParameterValue (DFT)Experimental
Cyclization ΔG‡ (kcal/mol)28.327.9 ± 0.4
Solvent Dielectric (ε)7.6 (THF)7.5

Q. How can contradictory data in reaction yields be resolved across studies?

  • Methodological Answer :
  • Control Experiments : Replicate reactions under standardized conditions (e.g., 0.1 M concentration, 25°C).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation derivatives) .
  • Statistical Tools : ANOVA to assess variability between batches or catalysts (e.g., Pd/C vs. Raney Ni) .

Q. What design strategies enhance its utility in chiral catalyst development?

  • Methodological Answer :
  • Stereochemical Tuning : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to the bicyclic core .
  • Catalytic Activity : Test enantioselectivity in asymmetric epoxidation (e.g., up to 85% ee with Jacobsen’s catalyst) .
  • Table : Chiral Derivatives and Selectivity
DerivativeApplication% ee
(3R,3S-Dimethyl) variantEpoxidation82%
Hydroxymethyl-modifiedDiels-Alder reaction78%

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